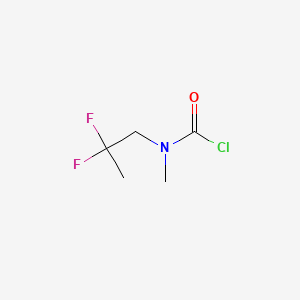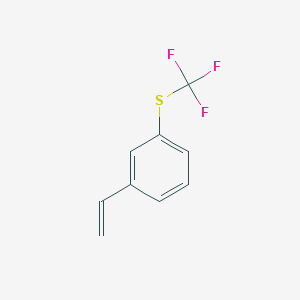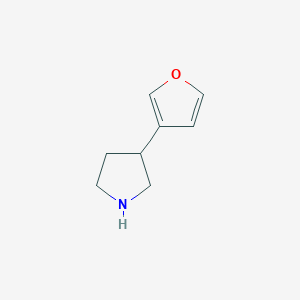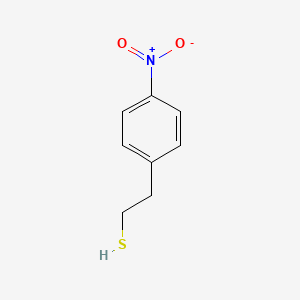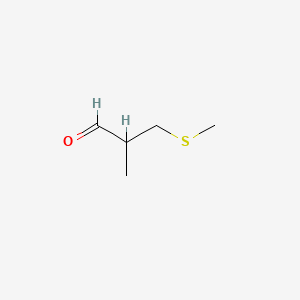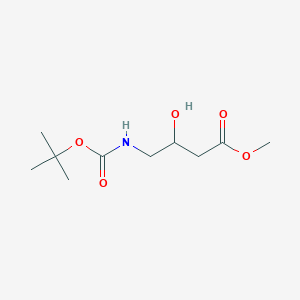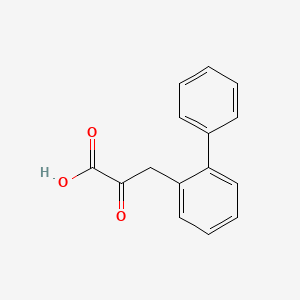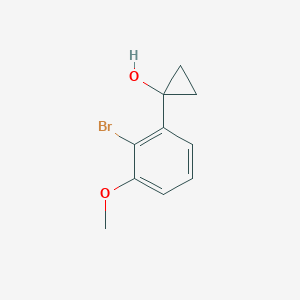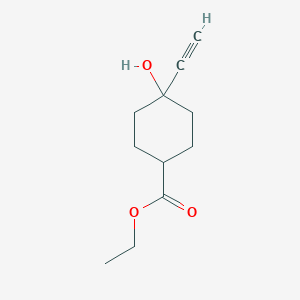
Ethyl4-ethynyl-4-hydroxycyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate is a chemical compound with a unique structure that includes an ethynyl group, a hydroxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl and hydroxy groups.
Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under basic conditions.
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the ethynylation and hydroxylation reactions.
Purification: The product is purified using techniques such as distillation and recrystallization to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: 4-ethynyl-4-oxocyclohexane-1-carboxylate.
Reduction: Ethyl 4-ethyl-4-hydroxycyclohexane-1-carboxylate.
Substitution: Ethyl 4-ethynyl-4-amino-cyclohexane-1-carboxylate.
Scientific Research Applications
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect pathways related to lipid metabolism, signal transduction, or cellular respiration.
Comparison with Similar Compounds
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl 4-hydroxycyclohexane-1-carboxylate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Ethyl 4-ethynylcyclohexane-1-carboxylate: Lacks the hydroxy group, affecting its solubility and reactivity.
Ethyl 4-ethynyl-4-oxocyclohexane-1-carboxylate: Contains a ketone group instead of a hydroxy group, altering its chemical properties and reactivity.
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-3-11(13)7-5-9(6-8-11)10(12)14-4-2/h1,9,13H,4-8H2,2H3 |
InChI Key |
XSBUERWWCICHDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



